3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes an indole core with a hydroxyimino group at the 3-position and a propyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit enzymes such as human indoleamine 2,3-dioxygenase 1 (hIDO1), which plays a role in immune regulation . By inhibiting hIDO1, the compound can modulate immune responses and potentially offer therapeutic benefits for conditions involving immune dysregulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:
3-Hydroxyindolin-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Oxindoles: These derivatives are also structurally related and have been studied for their therapeutic potential.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyimino group at the 3-position and the propyl group at the 1-position allows for distinct interactions with molecular targets and pathways, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-nitroso-1-propylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-15)11(13)14/h3-6,14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPSISIEOYPZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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